molecular formula C9H12ClNO3 B105381 L-Tyrosine hydrochloride CAS No. 16870-43-2

L-Tyrosine hydrochloride

Cat. No.: B105381
CAS No.: 16870-43-2
M. Wt: 217.65 g/mol
InChI Key: JJWFIVDAMOFNPS-QRPNPIFTSA-N
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Description

L-Tyrosine hydrochloride is a derivative of L-Tyrosine, an aromatic amino acid that plays a crucial role in various physiological processes within the human body. L-Tyrosine is a non-essential amino acid, meaning that it can be synthesized by the body from other amino acids. It is found abundantly in protein-rich foods such as meat, dairy products, and legumes . This compound is commonly used in dietary supplements and pharmaceuticals due to its enhanced solubility in water compared to L-Tyrosine.

Mechanism of Action

Target of Action

L-Tyrosine, a non-essential amino acid, is a precursor of several important bioactive compounds, including epinephrine, thyroid hormones, and melanin . It is synthesized in cells from phenylalanine . It plays a crucial role in protein modification, such as phosphorylation, nitrosation, and sulfation . It is also involved in immune response regulation and prevents the generation of inflammatory cytokines and superoxide .

Mode of Action

L-Tyrosine’s hydroxy group can form an ester linkage, particularly with phosphate . Phosphate groups are transferred to tyrosine residues by protein kinases, a process known as one of the post-translational modifications . This phosphorylation of tyrosine creates a negative charge on their ends, which is greater than the negative charge of the only negatively charged aspartic and glutamic acids . This property of phosphorylated proteins is useful for more reliable protein-protein interactions .

Biochemical Pathways

L-Tyrosine is synthesized de novo via the shikimate pathway, which also gives rise to the other two aromatic amino acids, phenylalanine and tryptophan . It is a biosynthetic precursor of tocopherols, plastoquinone, and ubiquinone that are essential to plants . Furthermore, tyrosine is used as a substrate to synthesize numerous specialized metabolites in different groups of plants . The tyrosine metabolism pathway serves as a starting point for the production of a variety of structurally diverse natural compounds in plants .

Pharmacokinetics

The bioavailability of L-Tyrosine is about 70% following an oral dose, with absorption occurring mainly in the ileum and jejunum . Maximum plasma concentrations of L-Tyrosine are achieved about 3 hours after an oral dose in patients with hypothyroidism . The long terminal half-life of orally administered L-Tyrosine, about 7.5 days, is consistent with once-daily dosing .

Result of Action

The action of L-Tyrosine results in the production of several important bioactive compounds, including epinephrine, thyroid hormones, and melanin . It is claimed to act as an effective antidepressant, however, results are mixed . L-Tyrosine has also been claimed to reduce stress and combat narcolepsy and chronic fatigue .

Action Environment

Biotechnological methods can produce L-Tyrosine from biomass feedstocks under environmentally friendly and near carbon-free conditions . Enzyme catalysis provides a promising and efficient approach for synthesizing chemicals from L-Tyrosine due to its elevated specificity, diversity, and atom economy . The introduction of novel formulations of L-Tyrosine, with more precise delivery of the active ingredient and higher levels of bioequivalence with existing products will facilitate accurate titration of L-Tyrosine for patients with hypothyroidism .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Tyrosine hydrochloride can be synthesized through the reaction of L-Tyrosine with hydrochloric acid. The process involves dissolving L-Tyrosine in water, followed by the addition of hydrochloric acid to form this compound. The reaction is typically carried out at room temperature, and the product is obtained by evaporating the solvent and recrystallizing the compound from an appropriate solvent .

Industrial Production Methods

Industrial production of this compound often involves biotechnological methods, such as microbial fermentation and enzymatic catalysis. These methods are environmentally friendly and can produce this compound from biomass feedstocks under near carbon-free conditions . Microbial fermentation usually exhibits good enantioselectivity, while enzyme catalysis provides a promising and efficient approach due to its elevated specificity, diversity, and atom economy .

Chemical Reactions Analysis

Comparison with Similar Compounds

L-Tyrosine hydrochloride is similar to other amino acids such as L-Phenylalanine and L-DOPA. it is unique due to its hydroxyl group, which allows it to participate in various chemical reactions and serve as a precursor for neurotransmitter synthesis .

Similar Compounds

This compound’s unique properties and diverse applications make it a valuable compound in various fields of scientific research and industry.

Properties

IUPAC Name

(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3.ClH/c10-8(9(12)13)5-6-1-3-7(11)4-2-6;/h1-4,8,11H,5,10H2,(H,12,13);1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJWFIVDAMOFNPS-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40480569
Record name L-Tyrosine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40480569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16870-43-2
Record name L-Tyrosine, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16870-43-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tyrosine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016870432
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Tyrosine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40480569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Tyrosine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TYROSINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q07G07902V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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